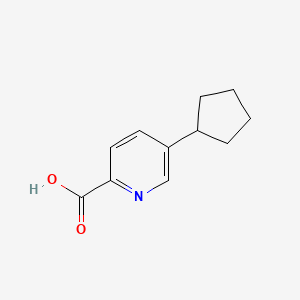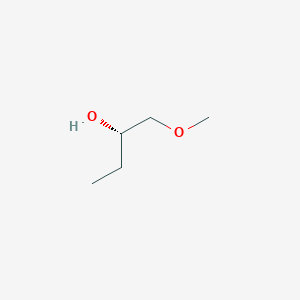
(S)-1-Methoxybutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Methoxybutan-2-ol is an organic compound with the molecular formula C5H12O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methoxybutan-2-ol can be achieved through several methods. One common approach involves the reaction of (S)-2-butanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Methoxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form (2S)-1-methoxybutane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to substitute the methoxy group.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is (2S)-1-methoxybutane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-1-Methoxybutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-1-Methoxybutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-methoxy-2-hydroxypropane: Similar in structure but with one less carbon atom.
(2S)-1-methoxy-2-hydroxyhexane: Similar in structure but with one more carbon atom.
(2S)-1-ethoxy-2-hydroxybutane: Similar but with an ethoxy group instead of a methoxy group.
Uniqueness
(S)-1-Methoxybutan-2-ol is unique due to its specific combination of a methoxy and hydroxyl group on a chiral carbon. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H12O2 |
|---|---|
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
(2S)-1-methoxybutan-2-ol |
InChI |
InChI=1S/C5H12O2/c1-3-5(6)4-7-2/h5-6H,3-4H2,1-2H3/t5-/m0/s1 |
Clave InChI |
CSZZMFWKAQEMPB-YFKPBYRVSA-N |
SMILES isomérico |
CC[C@@H](COC)O |
SMILES canónico |
CCC(COC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



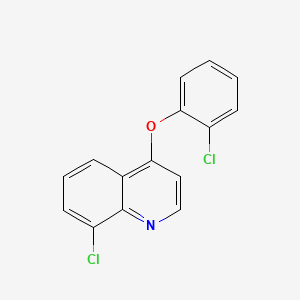
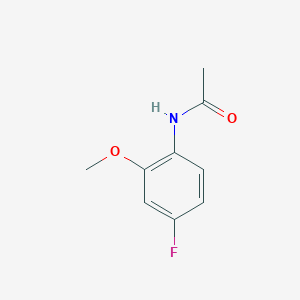
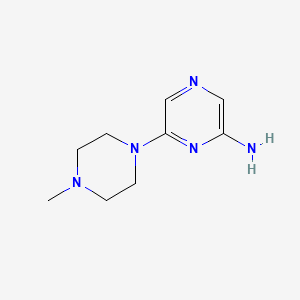
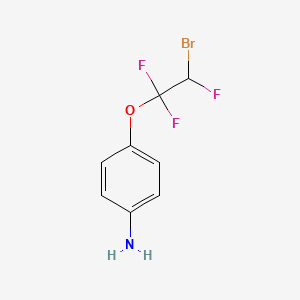
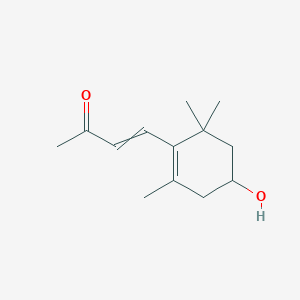
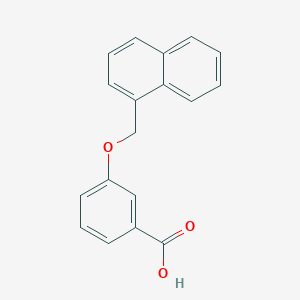
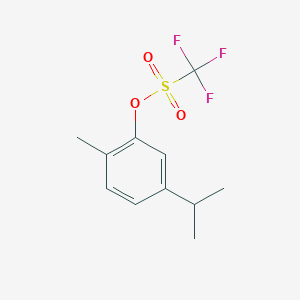

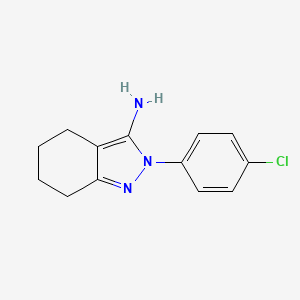
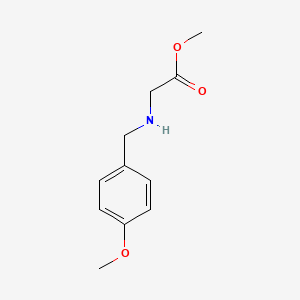
![3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile](/img/structure/B8700429.png)
![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8700430.png)
